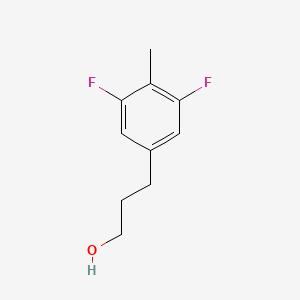
1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-” is a complex organic compound that features both indene and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indene Moiety: Starting from a suitable indene precursor, such as indene itself, through a series of reactions including halogenation, Grignard reaction, and cyclization.
Quinoline Attachment: The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Final Coupling: The two moieties are then coupled under specific conditions, possibly involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and carboxylic acid groups.
Reduction: Reduction reactions might target the quinoline ring or the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemistry: Used as a probe to study enzyme interactions or cellular pathways.
Industry
Chemical Industry: Intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential precursor for drug development.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds like indene-1-carboxylic acid.
Quinoline Derivatives: Compounds such as 2-hydroxyquinoline.
Properties
CAS No. |
40538-23-6 |
|---|---|
Molecular Formula |
C19H11NO5 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(2S)-2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carboxylic acid |
InChI |
InChI=1S/C19H11NO5/c21-14-8-9-3-1-2-4-13(9)20-16(14)15-17(22)11-6-5-10(19(24)25)7-12(11)18(15)23/h1-8,15,21H,(H,24,25)/t15-/m0/s1 |
InChI Key |
ZFEWVGNTHIIVBH-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)[C@H]3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-((Benzyloxy)methyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8476164.png)
![2-Hydroxymethyl-5-methoxy-3-methylimidazo[5,4-b]pyridine](/img/structure/B8476175.png)

![Methyl 3-bromothieno[3,2-b]pyridine-5-carboxylate](/img/structure/B8476194.png)




![(Methylsulfanyl)[(methylsulfanyl)methoxy]methane](/img/structure/B8476260.png)

